molecular formula C17H21NO4 B12185841 Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate

Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate

Cat. No.: B12185841
M. Wt: 303.35 g/mol
InChI Key: JBKBIPREDNMEEC-UHFFFAOYSA-N
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Description

Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate typically involves multiple steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share a similar core structure but contain sulfur instead of oxygen.

    Indole derivatives: These compounds have a similar heterocyclic structure but with a nitrogen atom in the ring.

Uniqueness

Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate is unique due to its specific substitution pattern and the presence of the benzofuran ring, which imparts distinct biological activities and chemical properties .

Biological Activity

Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol
  • IUPAC Name : this compound

The structure of this compound features a benzofuran core that is substituted at various positions, contributing to its unique biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight313.36 g/mol
IUPAC NameThis compound

Anti-Cancer Properties

Research indicates that benzofuran derivatives exhibit significant anti-cancer activity. A study highlighted the ability of compounds similar to this compound to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast and colon cancer cells by modulating signaling pathways involved in cell growth and survival .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This effect is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a pivotal role in disease progression .

Neuroprotective Effects

Recent investigations suggest that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. The mechanism involves modulation of signaling pathways related to neuronal survival and inflammation .

Case Study 1: Anti-Cancer Efficacy

In a study published in Cancer Letters, researchers evaluated the anti-cancer effects of a series of benzofuran derivatives including this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of various benzofuran derivatives found that this compound exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid. This was measured using DPPH and ABTS assays .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl 4-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]butanoate

InChI

InChI=1S/C17H21NO4/c1-11-6-7-14-13(10-22-17(14)12(11)2)9-15(19)18-8-4-5-16(20)21-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19)

InChI Key

JBKBIPREDNMEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCCCC(=O)OC)C

Origin of Product

United States

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